Scientists continue to research the specific mode of action by which Binapacryl disrupts mite development and reproduction. This knowledge can aid in developing new and more targeted acaricides ().
Mites can develop resistance to pesticides over time, rendering them ineffective. Research on Binapacryl resistance helps scientists understand the mechanisms of resistance evolution and develop strategies for resistance management in other acaricides ().
Due to its persistence in the environment, Binapacryl's potential impact on non-target organisms is a subject of ongoing research. Studies investigate its degradation rates, accumulation in soil and water, and effects on beneficial insects and other wildlife ().
Accurate detection and quantification of Binapacryl residues in food and environmental samples is crucial for monitoring its presence and ensuring food safety. Research focuses on improving analytical methods for Binapacryl and its metabolites to enhance detection sensitivity and accuracy ().
Binapacryl is a chemical compound classified as an ester derivative of dinoseb, with the molecular formula and a CAS number of 485-31-4. It appears as a colorless crystalline powder and was historically utilized as a miticide and fungicide in agricultural practices. Despite its relatively low toxicity, binapacryl is metabolized into dinoseb, which is highly toxic to various organisms, including mammals and aquatic life . The compound is regulated under the Rotterdam Convention due to its environmental impact and potential health risks.
Binapacryl is considered a hazardous compound due to its potential to release dinoseb. Here are some key safety concerns:
While binapacryl itself exhibits low toxicity, its biological activity is primarily linked to its metabolic conversion to dinoseb. Dinoseb is known for its high toxicity to a range of organisms, including fish and aquatic invertebrates. The toxicity of binapacryl can lead to adverse effects such as abdominal pain, nausea, and respiratory issues upon exposure . Its potential to bioaccumulate in aquatic environments raises concerns regarding ecological safety.
The synthesis of binapacryl typically involves the esterification of dinoseb with an appropriate alcohol. Specific methods may vary, but they generally include:
These methods are designed to maximize yield while minimizing the formation of toxic by-products .
Research indicates that binapacryl interacts with various biological systems primarily through its conversion to dinoseb. Studies have shown that exposure can lead to significant physiological effects in mammals and aquatic organisms. In particular, the compound's metabolites can disrupt endocrine functions and cause reproductive toxicity . Furthermore, the interaction with hydroxyl radicals suggests potential implications for atmospheric chemistry and environmental persistence .
Several compounds share structural or functional similarities with binapacryl. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Toxicity Level | Primary Use |
---|---|---|---|
Dinoseb | Phenolic herbicide | High | Herbicide |
Dichlorophenol | Chlorinated phenol | Moderate | Disinfectant |
Chlorothalonil | Chlorinated compound | Moderate | Fungicide |
Carbendazim | Benzimidazole derivative | Low | Fungicide |
Binapacryl stands out due to its specific metabolic pathway leading to dinoseb, which significantly elevates its toxicity profile compared to other similar compounds. While other compounds may also exhibit toxic properties, the direct conversion of binapacryl into a highly toxic metabolite makes it particularly hazardous in agricultural contexts .
Irritant;Health Hazard;Environmental Hazard